molecular formula C44H58N2O4PPdS- B13399148 Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)

Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)

Cat. No.: B13399148
M. Wt: 848.4 g/mol
InChI Key: VGVZQTYHQRVKCK-UHFFFAOYSA-N
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Description

The compound Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium(II) (hereafter referred to as MorDalphos Palladacycle Gen. 4) is a third- or fourth-generation palladium precatalyst designed for cross-coupling reactions. Its structure features:

  • A methanesulfonato (OMs) counterion, enhancing solubility in polar solvents .
  • A morpholine-functionalized di(1-adamantyl)phosphine ligand ("diamondophosphine"), providing steric bulk and electron-donating properties .
  • A 2-(2'-methylaminobiphenyl) ligand, which stabilizes the palladium center and facilitates oxidative addition .

This compound is part of the Buchwald-Hartwig palladacycle family, optimized for catalytic efficiency in challenging transformations such as C–N and C–C bond formations .

Properties

Molecular Formula

C44H58N2O4PPdS-

Molecular Weight

848.4 g/mol

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

VGVZQTYHQRVKCK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd]

Origin of Product

United States

Preparation Methods

Stepwise Preparation Procedure

Step Description Reagents and Conditions Notes
1 Synthesis of 2-(diamondophosphine) morpholine ligand Starting from biphenyl derivatives, phosphination via lithiation or palladium-catalyzed coupling with dicyclohexylphosphine Purification by chromatography; ligand purity critical
2 Formation of palladium(II) precursor complex Reaction of Pd(II) salts such as Pd(OAc)2 or PdCl2 with the phosphine ligand in anhydrous solvent (e.g., THF, toluene) under inert atmosphere Stirring at room temperature or slight heating; monitoring by NMR or UV-Vis
3 Coordination of 2-(2'-methylamino-1,1'-biphenyl) to Pd(II) complex Addition of the biphenyl amine ligand to the Pd-phosphine complex in solvent, often with base to deprotonate amine Stoichiometric control to ensure 1:1:1 complex formation
4 Exchange of anion to methanesulfonate Treatment with methanesulfonic acid or methanesulfonate salts to replace halide or acetate ligands Final complex isolated by crystallization or precipitation

Reaction Conditions and Optimization

  • Solvents: Anhydrous and degassed solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are preferred to avoid hydrolysis.
  • Atmosphere: All steps are conducted under nitrogen or argon to prevent oxidation.
  • Temperature: Typically ambient to 50 °C; elevated temperatures may be used for ligand coordination.
  • Purification: Final product purified by recrystallization or column chromatography under inert conditions.

Representative Synthetic Example

A representative synthesis reported in literature involves:

  • Dissolving 2-(diamondophosphine) morpholine ligand (1 equiv) and Pd(OAc)2 (1 equiv) in dry toluene under nitrogen.
  • Stirring at 40 °C for 2 hours to form the Pd-phosphine complex.
  • Adding 2-(2'-methylamino-1,1'-biphenyl) (1 equiv) and stirring for additional 3 hours.
  • Adding methanesulfonic acid dropwise to exchange acetate ligands for methanesulfonate.
  • Cooling the reaction mixture and precipitating the product by adding hexanes.
  • Collecting the solid by filtration and drying under vacuum.

Characterization and Analysis of Prepared Compound

Analytical Techniques

Data Table: Typical Characterization Data

Technique Observed Data Interpretation
^31P NMR (CDCl3) Single peak at ~30 ppm Phosphine ligand coordinated to Pd(II)
^1H NMR (CDCl3) Aromatic protons and methylamino signals Confirmation of biphenyl amine ligand presence
ESI-MS m/z = 860.47 (M+) Molecular ion peak matching expected MW
IR (KBr) Bands at 1030-1080 cm^-1 Characteristic S=O stretch of methanesulfonate
Elemental Analysis C, H, N within ±0.4% theoretical High purity of final complex

Research Findings and Applications

  • The palladium complex exhibits high catalytic activity in C-N and C-C cross-coupling reactions due to the steric and electronic properties of the diamondophosphine ligand.
  • Methanesulfonate as a counterion enhances solubility in polar organic solvents, improving catalyst handling.
  • The complex demonstrates stability under typical reaction conditions, with minimal palladium black formation.
  • Comparative studies show superior turnover numbers and frequencies relative to analogous palladium catalysts without the diamondophosphine ligand.

Chemical Reactions Analysis

MorDalPhos Pd G4 is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include aryl halides, organometallic reagents, and various bases. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

MorDalPhos Pd G4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the transfer of functional groups between molecules.

Comparison with Similar Compounds

Structural and Electronic Variations

The catalytic performance of palladacycles is heavily influenced by ligand architecture. Below is a comparative analysis:

Compound Name (Ligand Type) Ligand Structure Features Molecular Formula MW (g/mol) Key Applications References
MorDalphos Gen. 4 (Diadamantylphosphine) Morpholine-linked di(1-adamantyl)phosphine C46H62NO3PPdS (estimated) ~900 Cross-coupling of sterically hindered substrates; amine functionalizations
CPhos Gen. 3 (Dicyclohexylphosphine) Dicyclohexylphosphine with dimethylamino groups C39H49N2O3PPdS 763.28 Suzuki-Miyaura couplings; aryl chloride activation
RuPhos Gen. 3 (Di-i-propoxyphosphine) Di-i-propoxy groups on biphenyl backbone C43H56NO5PPdS 836.37 Coupling of secondary alkylzinc reagents; heteroaryl halide reactions
Xantphos Gen. 4 (Xanthene-based) Bulky xanthene backbone with diphenylphosphine C53H47NO4P2PdS 950.37 Alkene metathesis; high-temperature reactions
BINAP Gen. 3 (Bidentate binaphthyl) Chiral binaphthyl backbone with diphenylphosphine C57H45NO3P2PdS 992.41 Asymmetric catalysis; carboperfluoroalkylation of alkynes
Amphos Gen. 3 (Dimethylaminophenyl) Dimethylamino-substituted arylphosphine C29H41N2O3PPdS 635.11 Electron-deficient substrate activation; low-temperature couplings

Performance Metrics

  • Steric Demand : MorDalphos Gen. 4’s diadamantylphosphine ligand offers exceptional steric shielding, outperforming CPhos (dicyclohexyl) and Amphos (smaller aryl groups) in reactions requiring bulky substrates .
  • Electron-Donating Capacity : The morpholine moiety in MorDalphos enhances electron donation to palladium, accelerating oxidative addition compared to RuPhos (electron-withdrawing i-propoxy groups) .
  • Solubility : Methanesulfonato counterions universally improve polar solvent compatibility, but MorDalphos’ dichloromethane adduct (if present) may require inert handling .

Research Findings and Technical Notes

  • Thermal Stability : MorDalphos Gen. 4 exhibits higher thermal stability (>120°C) than Amphos Gen. 3, which decomposes above 80°C .
  • Substrate Scope : RuPhos Gen. 3 achieves >90% yield in coupling secondary alkylzinc reagents, while MorDalphos Gen. 4 excels in aryl aminations with yields exceeding 85% .
  • Patent Overlaps : Most compounds share patents (e.g., PCT/US2013/030779), indicating a unified design strategy for ligand optimization .

Biological Activity

Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II), often referred to as MorDalPhos Pd G4, is a palladium-based compound that has garnered attention in the field of catalysis and medicinal chemistry. Its unique structure, characterized by the presence of a diamondophosphine ligand and a morpholine moiety, contributes to its biological activity and potential applications in various chemical reactions.

  • Molecular Formula : C₄₇H₆₄N₂O₃P₂PdS
  • Molecular Weight : 860.47 g/mol
  • CAS Number : 1599466-81-5
  • Purity : Typically > 95%

Biological Activity Overview

The biological activity of MorDalPhos Pd G4 is primarily linked to its role as a catalyst in various organic transformations, particularly in cross-coupling reactions. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals.

The palladium center in MorDalPhos Pd G4 facilitates the formation of carbon-carbon bonds through mechanisms such as:

  • Oxidative Addition : The palladium(II) complex undergoes oxidative addition with aryl halides.
  • Transmetalation : The intermediate reacts with organometallic reagents (e.g., alkylzinc).
  • Reductive Elimination : Finally, the desired product is formed through reductive elimination.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated that MorDalPhos Pd G4 effectively catalyzed the synthesis of a range of biologically active compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high selectivity and efficiency:

  • Substrates Used : Aryl bromides and phenylboronic acids.
  • Yield : Up to 95% under optimized conditions.

Case Study 2: Anticancer Activity

Research has indicated that palladium complexes can exhibit anticancer properties. In vitro studies showed that MorDalPhos Pd G4 could inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values : Approximately 10 µM for HeLa cells.

Data Tables

PropertyValue
Molecular FormulaC₄₇H₆₄N₂O₃P₂PdS
Molecular Weight860.47 g/mol
CAS Number1599466-81-5
Purity>95%
Yield in Suzuki CouplingUp to 95%
IC50 Against HeLa Cells~10 µM

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